(5-chloro-3-methyl-1H-indol-2-yl)methanol

CAS No.: 77373-72-9

Cat. No.: VC3786223

Molecular Formula: C10H10ClNO

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77373-72-9 |

|---|---|

| Molecular Formula | C10H10ClNO |

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | (5-chloro-3-methyl-1H-indol-2-yl)methanol |

| Standard InChI | InChI=1S/C10H10ClNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3 |

| Standard InChI Key | QVGOHWPJESAKBZ-UHFFFAOYSA-N |

| SMILES | CC1=C(NC2=C1C=C(C=C2)Cl)CO |

| Canonical SMILES | CC1=C(NC2=C1C=C(C=C2)Cl)CO |

Introduction

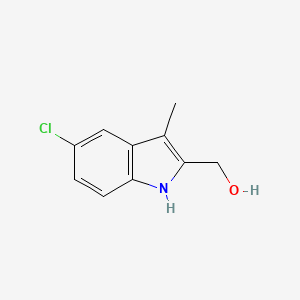

Chemical Properties and Structure

Basic Chemical Identity

The chemical identity of (5-chloro-3-methyl-1H-indol-2-yl)methanol can be characterized by several key descriptors as shown in Table 1:

| Parameter | Value |

|---|---|

| CAS Registry Number | 77373-72-9 |

| Molecular Formula | C₁₀H₁₀ClNO |

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | (5-chloro-3-methyl-1H-indol-2-yl)methanol |

| SMILES Notation | CC1=C(NC2=C1C=C(C=C2)Cl)CO |

| MDL Number | MFCD08691931 |

| PubChem CID | 3342383 |

Table 1: Chemical Identity Parameters of (5-chloro-3-methyl-1H-indol-2-yl)methanol

Structural Characteristics

The structural features of this compound include an indole core with specific functional group substitutions. The indole skeleton consists of a benzene ring fused to a pyrrole ring, creating a bicyclic structure . The compound has three key substituents:

-

A chloro (-Cl) substituent at position 5 of the indole ring

-

A methyl (-CH₃) group at position 3

-

A hydroxymethyl (-CH₂OH) group at position 2

Additional structural information includes:

The compound contains a nitrogen atom in the pyrrole ring and oxygen in the hydroxyl group, which can participate in hydrogen bonding. The presence of these functional groups contributes to the compound's potential reactivity and interaction with biological systems.

Related Compounds and Comparative Analysis

Structural Analogs

(5-Chloro-3-methyl-1H-indol-2-yl)methanol belongs to a broader family of substituted indoles. Related compounds include:

-

2-Hydroxymethyl indoles with different substitution patterns

-

5-Chloroindoles with varying substituents at positions 2 and 3

-

3-Methylindoles with different functional groups at other positions

The specific biological and chemical properties of these analogs would depend on their exact substitution patterns, as even minor structural differences can significantly impact activity profiles.

Structure-Activity Relationships

The indole scaffold is known to confer various biological activities depending on the substitution pattern. The specific features of (5-chloro-3-methyl-1H-indol-2-yl)methanol that may contribute to potential biological activity include:

-

The hydroxymethyl group at position 2, which provides hydrogen bond donor/acceptor properties

-

The chloro substituent at position 5, which increases lipophilicity and can enhance membrane permeability

-

The methyl group at position 3, which contributes to hydrophobic interactions

Research on related indole derivatives suggests that "compounds containing chloro and methyl substituent exhibited better antimicrobial and antioxidant activities" , which may have implications for our target compound that contains both these features.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume